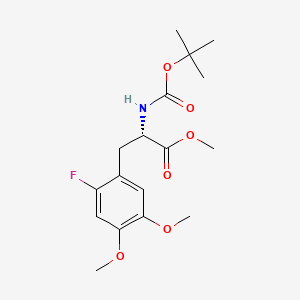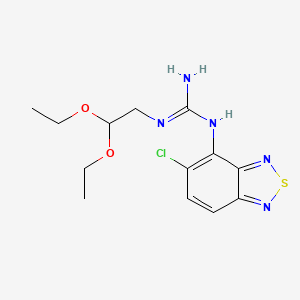
4-(tert-Butyldiphenylsilyl)hydroxy Propofol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(tert-Butyldiphenylsilyl)hydroxy Propofol” is a biochemical compound with the CAS Number: 1246816-09-0 . It has a molecular weight of 432.67 and a molecular formula of C28H36O2Si .
Chemical Reactions Analysis
The tert-butyldiphenylsilyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .科学的研究の応用
Protection and Stabilization of Hydroxyl Groups
4-(tert-Butyldiphenylsilyl)hydroxy Propofol is used in chemical research to protect hydroxyl groups. This is important for stabilizing these groups under various conditions, including in water or alcohol bases, and against hydrogenolysis and mild chemical reduction. Such stabilization is crucial in the synthesis of complex molecules like prostaglandins (Corey & Venkateswarlu, 1972).
Enhancing Affinity to GABAA Receptors
The compound has been studied for its effects on GABAA receptors, showing that certain modifications, like the introduction of specific substituents, can enhance its affinity for these receptors. This has implications for the development of drugs affecting neurological functions (Trapani et al., 1998).
Synthesis and Stability of DNA Analogs
In the field of nucleic acid research, tert-butyldiphenylsilyl groups have been used to protect hydroxyl-functionalized DNA analogs. These compounds are stable during the synthesis process and can influence the thermal stability of DNA duplexes, contributing to the development of new DNA-based technologies (Zhang et al., 2010).
Selective Synthesis and Modification of Organic Compounds
The tert-butyldiphenylsilyl group is useful for selectively modifying organic compounds. This includes the introduction of electrophiles or other functional groups in specific positions of a molecule, which is important for creating precisely structured chemicals for various applications (Balle, Vedsø, & Begtrup, 1999).
Antioxidant Properties
Research has explored the antioxidant properties of propofol and its analogs, including 4-(tert-Butyldiphenylsilyl)hydroxy Propofol. Understanding these properties is important for developing new pharmaceuticals with potential protective effects against oxidative stress (Rigobello et al., 2004).
Study of Sodium Channel Blocking
This compound has been studied for its effects on voltage-operated neuronal sodium channels. The insights gained from this research can aid in the development of new anesthetics or treatments for neurological conditions (Haeseler & Leuwer, 2003).
Applications of 4-(tert-Butyldiphenylsilyl)hydroxy Propofol in Scientific Research
1. Hydroxyl Group Protection and Synthesis of Prostaglandins The utility of tert-butyldiphenylsilyl derivatives, like 4-(tert-Butyldiphenylsilyl)hydroxy Propofol, lies significantly in their role as protective agents for hydroxyl groups. These compounds exhibit remarkable stability under various conditions while being susceptible to removal when desired. Their stability is maintained in environments like water or alcohol and during processes such as hydrogenolysis and mild chemical reduction. This stability, paired with their ease of removal, makes them particularly valuable in the synthesis of complex molecules like prostaglandins (Corey & Venkateswarlu, 1972).
2. Structural Affinity Relationships and GABAA Receptor Interaction 4-(tert-Butyldiphenylsilyl)hydroxy Propofol analogues have been synthesized to study their interactions with the GABAA receptor. Research indicates that the introduction of certain substituents, such as halogen and benzoyl groups, can significantly enhance ligand potency by inhibiting the binding of specific compounds to the receptor. These structural modifications also influence the efficacy of these compounds in activating chloride currents in the presence or absence of GABA, highlighting their potential utility in pharmacology (Trapani et al., 1998).
3. Glycoconjugate Synthesis and Desilylation The compound has been used as a reagent for direct protection of significant hydroxyl groups in the synthesis of complex molecules like D-glucal and D-galactal. This protection allows for selective desilylation and further modification of the molecules, making tert-butyldiphenylsilyl derivatives a crucial component in the efficient synthesis of glycoconjugates and other biomolecules (Kinzy & Schmidt, 1987).
4. DNA Research and Orthogonal Protecting Strategy In nucleic acid research, tert-butyldiphenylsilyl derivatives serve as an orthogonal protecting group for hydroxyl-functionalized DNA. They provide stability during crucial steps like hydrogenation reactions used in linker preparation and are essential for synthesizing and identifying corresponding phosphoramidites and oligodeoxynucleotides. The ability to modulate the thermal effect of the hydroxyl group with different linkers on DNA duplexes demonstrates the compound's utility in exploring DNA structures and interactions (Zhang et al., 2010).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(tert-Butyldiphenylsilyl)hydroxy Propofol involves the protection of the hydroxyl group of propofol followed by the introduction of a tert-butyldiphenylsilyl group. The protected compound is then deprotected to yield the final product.", "Starting Materials": [ "Propofol", "tert-Butyldiphenylsilyl chloride", "Triethylamine", "Methanol", "Dichloromethane" ], "Reaction": [ "Step 1: Propofol is dissolved in dichloromethane and reacted with triethylamine to form the corresponding propofol triethylammonium salt.", "Step 2: tert-Butyldiphenylsilyl chloride is added to the reaction mixture and stirred at room temperature for several hours to form the protected compound.", "Step 3: The reaction mixture is quenched with methanol and the solvent is removed under reduced pressure.", "Step 4: The residue is dissolved in dichloromethane and washed with water and brine to remove impurities.", "Step 5: The protected compound is then deprotected by treatment with a mixture of trifluoroacetic acid and dichloromethane to yield 4-(tert-Butyldiphenylsilyl)hydroxy Propofol." ] } | |
CAS番号 |
1246816-09-0 |
分子式 |
C28H36O2Si |
分子量 |
432.679 |
IUPAC名 |
4-[tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C28H36O2Si/c1-20(2)25-18-22(19-26(21(3)4)27(25)29)30-31(28(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21,29H,1-7H3 |
InChIキー |
BMNNMQPKHONECS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
同義語 |
4-(tert-Butyldiphenylsilyl)hydroxy-2,6-bis(1-methylethyl)phenol; 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2,6-bis(1-methylethyl)phenol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)


![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)
